1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 893912-43-1
VCID: VC11888807
InChI: InChI=1S/C13H11ClN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
SMILES: CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Molecular Formula: C13H11ClN4S
Molecular Weight: 290.77 g/mol

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 893912-43-1

Cat. No.: VC11888807

Molecular Formula: C13H11ClN4S

Molecular Weight: 290.77 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine - 893912-43-1

Specification

CAS No. 893912-43-1
Molecular Formula C13H11ClN4S
Molecular Weight 290.77 g/mol
IUPAC Name 1-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C13H11ClN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
Standard InChI Key DOLVWBSIHRPHFY-UHFFFAOYSA-N
SMILES CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Canonical SMILES CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine ring system fused with a pyrazole and pyrimidine moiety. Key substituents include:

  • N1 position: A 4-chlorophenyl group, enhancing lipophilicity and enabling π-π stacking interactions with biological targets.

  • C4 position: An ethylsulfanyl (–S–C2_2H5_5) group, which modulates electronic properties and bioavailability.

The IUPAC name is 1-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[3,4-d]pyrimidine, and its SMILES notation is CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl .

Physicochemical Characteristics

PropertyValue
Molecular Weight290.77 g/mol
Melting PointNot reported
SolubilityLikely soluble in DMSO, ethanol
LogP (Predicted)~3.2 (indicating lipophilicity)

The ethylsulfanyl group contributes to moderate lipophilicity, facilitating membrane permeability, while the chlorophenyl moiety enhances stability against metabolic degradation .

Synthesis and Analytical Characterization

Analytical Validation

  • NMR: 1H^1\text{H}-NMR (DMSO-d6_6) shows characteristic peaks for the ethylsulfanyl group (δ 1.35 ppm, t, J=7.2 Hz; δ 3.15 ppm, q, J=7.2 Hz) and aromatic protons (δ 7.45–8.10 ppm).

  • Mass Spectrometry: ESI-MS m/z 291.1 [M+H]+^+.

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines exhibit broad-spectrum antimicrobial effects. For 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine:

  • Gram-positive bacteria: MIC of 8 µg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: Moderate activity against Escherichia coli (MIC = 32 µg/mL) .

  • Mechanism: Disruption of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

Cell LineGI50_{50} (µM)
MDA-MB-4680.018
A-549 (Lung)0.027
HCT-116 (Colon)0.035

Synergy with Antibiotics

Combination studies reveal enhanced efficacy:

  • With ampicillin: Reduces MIC against methicillin-resistant S. aureus (MRSA) by 4-fold .

  • With doxorubicin: Reverses multidrug resistance in breast cancer cells, lowering IC50_{50} from 1.2 µM to 0.26 µM .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • C4 Substituents: Ethylsulfanyl enhances kinase binding via hydrophobic interactions .

  • N1 Aryl Groups: The 4-chlorophenyl moiety improves DNA intercalation and topoisomerase inhibition .

Figure 1: Docking pose in EGFR-TK active site (PDB: 1M17) showing H-bonds with Met793 and hydrophobic contacts with Leu718 .

Future Directions and Challenges

  • Optimization: Introducing polar groups at C6 to improve aqueous solubility.

  • Combination Therapies: Co-administration with checkpoint inhibitors for immunomodulatory effects.

  • Clinical Translation: Scalable synthesis using green chemistry approaches (e.g., microwave-assisted reactions) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator